![molecular formula C15H14N2S2 B2387471 allyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide CAS No. 478246-77-4](/img/structure/B2387471.png)

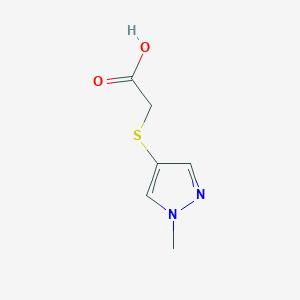

allyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

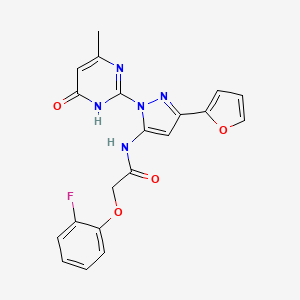

Allyl 9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl sulfide, also known as AMTP, is a sulfur-containing compound that has been studied for its potential use in the synthesis of various pharmaceuticals and other chemicals. AMTP is a heterocyclic compound, meaning it contains multiple rings of atoms, and is composed of a thiophene ring, a pyrimidine ring, and an allyl group. This sulfur-containing compound has been studied extensively due to its unique properties and potential applications in a variety of fields, including medicinal chemistry, organic chemistry, and biochemistry.

Scientific Research Applications

Potential Multi-Targeted Kinase Inhibitors

Compounds with similar structures have been found to be potential multi-targeted kinase inhibitors . They have shown promising cytotoxic effects against different cancer cell lines .

Apoptosis Inducers

These compounds can induce cell cycle arrest and apoptosis in certain cells . This is accompanied by an increase in proapoptotic proteins caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .

Antitumor Activities

A series of compounds with similar structures have been synthesized and evaluated for their antitumor activities . They have shown significant antitumor activities against A549 (human alveolar adenocarcinoma cell) and H460 (human lung cancer) cell lines .

Potential Neuroprotective Agents

Research has shown that similar compounds have promising neuroprotective properties . They have shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production .

Anti-neuroinflammatory Agents

These compounds have shown promising anti-inflammatory properties . They have been found to inhibit the endoplasmic reticulum (ER) stress, apoptosis, and the NF-kB inflammatory pathway .

Anti-fibrotic Activities

Compounds with similar structures have shown better anti-fibrotic activities than certain existing drugs . They have effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

properties

IUPAC Name |

9-methyl-2-prop-2-enylsulfanyl-5H-thiochromeno[4,3-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2S2/c1-3-6-18-15-16-8-11-9-19-13-5-4-10(2)7-12(13)14(11)17-15/h3-5,7-8H,1,6,9H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMEMSETVLYPLED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SCC3=CN=C(N=C32)SCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Isobutyl 5-(4-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2387392.png)

![N-(2,3-dihydroxypropyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2387399.png)

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/no-structure.png)

![N-(2-fluorophenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2387402.png)

![2-{[1-(2-Hydroxycyclopentyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2387403.png)

![4-methoxy-N-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]benzamide](/img/structure/B2387407.png)

![(2S)-3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-amine](/img/structure/B2387408.png)